molecular formula C19H24N2O6S3 B2937913 8-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 906155-38-2

8-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2937913
CAS No.: 906155-38-2
M. Wt: 472.59
InChI Key: LQRDTGHMEMIERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane features a spirocyclic core (1-oxa-4,8-diazaspiro[4.5]decane) with two distinct sulfonyl substituents:

  • R1: 4-Methoxy-3-methylphenylsulfonyl group.
  • R2: Thiophen-2-ylsulfonyl group.

This structure combines a methoxy-substituted aromatic ring (electron-donating) with a sulfur-containing heterocycle (thiophene), which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

8-(4-methoxy-3-methylphenyl)sulfonyl-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6S3/c1-15-14-16(5-6-17(15)26-2)29(22,23)20-9-7-19(8-10-20)21(11-12-27-19)30(24,25)18-4-3-13-28-18/h3-6,13-14H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRDTGHMEMIERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-methoxy-3-methylbenzenesulfonyl chloride and thiophen-2-ylsulfonyl chloride, which are then reacted with appropriate amines and other reagents to form the final spiro compound. Reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

8-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The methoxy and thiophenyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The sulfonyl groups can be reduced to sulfides using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

8-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4

    Medicinal Chemistry: As a scaffold for drug development, particularly in designing inhibitors for enzymes or receptors.

    Materials Science: In the development of novel polymers or materials with specific electronic or optical properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

Compound Name Molecular Formula Molecular Weight R1 Substituent R2 Substituent Notable Properties/Applications
Target Compound C19H23N2O6S2 456.5 (calc.) 4-Methoxy-3-methylphenyl Thiophen-2-yl Balanced lipophilicity (methoxy/methyl); potential for CNS activity due to thiophene .
8-((4-Nitrophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane C17H19N3O7S3 473.6 4-Nitrophenyl Thiophen-2-yl Nitro group increases electron-withdrawing effects; may enhance reactivity but reduce metabolic stability.
8-(4-Bromobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane C21H22BrFN2O4S 512.4 4-Fluoro-3-methylphenyl 4-Bromobenzoyl Bromine adds steric bulk; fluorophenyl enhances lipophilicity. Potential use in PET imaging .
4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane C21H22F2N2O4S 436.5 4-Fluoro-3-methylphenyl 4-Fluorobenzoyl Dual fluoro substituents increase log P; possible use in orexin receptor modulation .
8-(Mesitylsulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane C23H30N2O6S2 494.6 Mesityl (2,4,6-trimethylphenyl) 4-Methoxyphenyl Mesityl group introduces steric hindrance; methoxyphenyl may improve solubility.

Substituent Effects on Pharmacological Properties

Electron-Donating vs. Electron-Withdrawing Groups
  • Nitro substituents (e.g., in ) increase electrophilicity, which may improve binding to cysteine-rich targets but reduce bioavailability due to higher reactivity .
Heterocyclic vs. Aromatic Substituents
  • Replacing thiophene with fluorobenzoyl () or bromobenzoyl () introduces halogen bonds, which can enhance binding affinity but may increase molecular weight and reduce solubility .
Steric and Lipophilic Considerations
  • Fluorine atoms () enhance lipophilicity (log P ~4–5), favoring blood-brain barrier penetration, as seen in orexin receptor ligands .

Research Findings and Implications

Physicochemical Properties

  • Log P Predictions : The target compound’s calculated log P (~3.5–4.0) is intermediate between the nitro analogue (higher log P due to nitro) and fluorobenzoyl derivatives (log P ~5.0), balancing solubility and membrane permeability .
  • Synthetic Accessibility : Sulfonyl-containing spirocycles are typically synthesized via nucleophilic substitution or coupling reactions, as described in –2 for triazole derivatives .

Biological Activity

8-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound notable for its unique spirocyclic structure and dual sulfonyl substitutions. Its molecular formula and structural characteristics suggest significant potential for various biological activities, particularly in pharmacology and medicinal chemistry.

Structural Overview

The compound features a spiro linkage between a diaza and an oxa unit, which contributes to its structural complexity. The presence of sulfonyl groups derived from both a methoxy-substituted aromatic ring and a thiophene moiety enhances its chemical reactivity and biological interactions.

Property Details
Molecular Formula C17H20N2O4S2
Molecular Weight 396.48 g/mol
IUPAC Name This compound

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors implicated in disease processes.

1. Enzyme Inhibition

Research indicates that compounds with similar diazaspiro structures have been explored as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of bioactive lipids. For instance, derivatives of diazaspiro[4.5]decane have shown promise as potent sEH inhibitors, potentially offering therapeutic benefits in hypertension management .

2. Anticancer Potential

Compounds structurally related to this compound have demonstrated anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines . The unique sulfonyl groups may enhance the selectivity and potency of these compounds against tumor cells.

3. Neuroprotective Effects

Some studies suggest that similar spirocyclic compounds exhibit neuroprotective effects, potentially through modulation of mitochondrial function or inhibition of apoptotic pathways . This opens avenues for exploring their use in neurodegenerative diseases.

Case Studies

Several studies have investigated the biological efficacy of related compounds:

Case Study 1: Soluble Epoxide Hydrolase Inhibition

A study highlighted the effectiveness of diazaspiro[4.5]decane derivatives as sEH inhibitors. Compounds were administered to spontaneously hypertensive rats, resulting in significant reductions in blood pressure without adverse effects on normotensive controls .

Case Study 2: Anticancer Activity

Research on structurally similar compounds showed significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption being elucidated through flow cytometry and Western blot analyses .

Q & A

Basic: What synthetic strategies are recommended for preparing 8-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane?

Answer:
The compound can be synthesized via sequential sulfonylation of a spirocyclic diamine precursor. A validated approach involves:

  • Reacting the spirocyclic intermediate (e.g., 1-oxa-4,8-diazaspiro[4.5]decane) with equimolar 4-methoxy-3-methylbenzenesulfonyl chloride and thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
  • Monitoring reaction progress via TLC, followed by quenching with saturated sodium bicarbonate.
  • Purification via column chromatography (silica gel, eluting with DCM:MeOH 9:1) to isolate the dual-sulfonylated product .
  • Critical Note: Ensure proper handling of sulfonyl chlorides due to their corrosive nature; use fume hoods and PPE to mitigate inhalation/contact risks .

Basic: What spectroscopic and chromatographic methods are optimal for characterizing this compound?

Answer:

  • 1H/13C NMR: Analyze in deuterated DMSO or CDCl3 to confirm sulfonyl group integration and spirocyclic backbone structure. Key signals include aromatic protons (δ 7.0–8.0 ppm) and methoxy/methyl groups (δ 3.5–4.0 ppm and δ 2.0–2.5 ppm, respectively) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) and fragmentation patterns matching the sulfonyl substituents .
  • HPLC-PDA: Assess purity using a C18 column (e.g., Chromolith®) with gradient elution (water:acetonitrile + 0.1% TFA); target ≥95% purity for biological assays .

Advanced: How can reaction yields be optimized during sulfonylation of spirocyclic intermediates?

Answer:

  • Stoichiometry: Use a 10% molar excess of sulfonyl chlorides to ensure complete diamine functionalization .
  • Solvent Selection: Dichloromethane or THF improves solubility of hydrophobic intermediates.
  • Catalysis: Add catalytic DMAP (4-dimethylaminopyridine) to enhance sulfonyl chloride reactivity .
  • Temperature Control: Maintain 0–5°C during initial mixing to minimize side reactions (e.g., hydrolysis), then warm to room temperature for completion .
  • Post-Reaction Workup: Extract with DCM (3×) to recover product efficiently and reduce losses during aqueous quenching .

Advanced: How should researchers resolve contradictions in bioactivity data across assays?

Answer:

  • Purity Verification: Re-analyze compound purity via HPLC and NMR to rule out impurities (e.g., residual solvents, byproducts) skewing results .
  • Assay Conditions: Standardize parameters (e.g., pH, serum concentration, incubation time) to minimize variability. For example, serum proteins may sequester hydrophobic compounds, reducing apparent activity .
  • Structural Confirmation: Recheck stereochemistry (e.g., via X-ray crystallography, as in ) to ensure synthetic accuracy, as spirocyclic conformers may exhibit divergent activities.
  • Control Compounds: Include structurally analogous sulfonamides (e.g., from ) to benchmark activity trends.

Advanced: What computational approaches support structure-activity relationship (SAR) studies for sulfonyl-modified spirocycles?

Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict binding modes with target proteins (e.g., enzymes with hydrophobic active sites). Prioritize sulfonyl oxygens for hydrogen-bond interactions .
  • QSAR Modeling: Train models on analogs (e.g., from ) to correlate substituent electronic properties (Hammett σ constants) with bioactivity.
  • Molecular Dynamics (MD): Simulate compound stability in lipid bilayers to assess membrane permeability, critical for CNS-targeted agents .
  • ADMET Prediction: Tools like SwissADME can forecast solubility and metabolic liabilities (e.g., sulfonyl group oxidation) .

Advanced: How to design experiments investigating the impact of sulfonyl group stereoelectronic effects on biological activity?

Answer:

  • Substituent Variation: Synthesize analogs with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methyl) groups on the aryl-sulfonyl moieties .
  • Biological Testing: Screen analogs against target enzymes/cell lines, correlating IC50 values with substituent electronic parameters (Hammett plots) .
  • Crystallographic Analysis: Resolve X-ray structures (as in ) to identify key interactions (e.g., sulfonyl oxygen-protein backbone hydrogen bonds).
  • Kinetic Studies: Measure on/off rates (e.g., SPR) to determine if electronic effects modulate binding kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.